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6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol Documentation Hub

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  • Product: 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
  • CAS: 1638763-87-7

Core Science & Biosynthesis

Foundational

The 6-Chloro-4-Hydroxy-7-Azaindole Scaffold: A Modular Platform for Kinase & Epigenetic Modulators

Executive Summary The 6-chloro-4-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridine derivative) scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a high-value bioisostere of the purine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-chloro-4-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridine derivative) scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a high-value bioisostere of the purine nucleus found in ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors.

This technical guide analyzes the scaffold not merely as a static molecule, but as a divergent intermediate . The specific substitution pattern—a hydroxyl group at C4 and a chlorine atom at C6—provides orthogonal handles for chemical diversification. The C4-hydroxyl (often tautomeric with the 4-oxo form) allows for conversion to leaving groups (triflates/chlorides) for core substitution, while the C6-chlorine serves as a latent handle for late-stage cross-coupling to access solvent-exposed pockets of target proteins.

Part 1: Structural Pharmacology & Bioisosterism

The ATP-Mimetic Core

The 7-azaindole core is a proven bioisostere of the adenine ring of ATP. In the context of kinase inhibition, the N1 (pyrrole nitrogen) acts as a hydrogen bond donor, while the N7 (pyridine nitrogen) acts as a hydrogen bond acceptor. This "bidentate" binding mode anchors the molecule to the hinge region of the kinase ATP-binding pocket.[1]

The "Warhead" Substituents

The specific functionalization of the 6-chloro-4-hydroxy variant offers distinct pharmacological advantages:

  • C4-Hydroxy/Oxo Group:

    • Direct Binding: Can function as a hydrogen bond donor/acceptor in the ribose-binding pocket.

    • Synthetic Gateway: Serves as a precursor to C4-amino or C4-ether derivatives (via

      
       or Buchwald-Hartwig), which are critical for potency in drugs like Vemurafenib  (BRAF inhibitor) and Pexidartinib  (CSF1R inhibitor).
      
  • C6-Chloro Group:

    • Electronic Modulation: Lowers the

      
       of the N1 proton, potentially strengthening the hinge interaction.
      
    • Lipophilic Vector: The chlorine atom fills small hydrophobic sub-pockets (e.g., the gatekeeper region) or serves as a handle to attach solubilizing groups that reach the solvent front.

Visualization: Pharmacophore Mapping

Pharmacophore Core 7-Azaindole Core (Purine Bioisostere) N1 N1: H-Bond Donor (Hinge Binding) Core->N1 N7 N7: H-Bond Acceptor (Hinge Binding) Core->N7 C4 C4-OH / C4-Cl (Vector to Ribose Pocket) Core->C4 Primary Diversification C6 C6-Cl (Solvent Front / Gatekeeper) Core->C6 Secondary Diversification Kinase Selectivity Kinase Selectivity C4->Kinase Selectivity ADME / Solubility ADME / Solubility C6->ADME / Solubility

Caption: Pharmacophore dissection of the 6-chloro-4-hydroxy-7-azaindole scaffold showing binding modes and diversification vectors.

Part 2: Synthetic Architecture & Functionalization[2][3]

The utility of this scaffold lies in the chemoselectivity between the C4 and C6 positions. The C4 position is electronically more deficient (para to the pyridine nitrogen) and thus more reactive toward nucleophilic aromatic substitution (


) after activation.
Synthesis of the Core

A robust route to the 6-chloro-4-hydroxy-7-azaindole core typically involves the Reissert reaction or cyclization of pyridine precursors.

  • Starting Material: 2,6-dichloro-4-aminopyridine.

  • Iodination: Regioselective iodination at the 3-position.

  • Sonogashira/Cyclization: Coupling with TMS-acetylene followed by copper-mediated cyclization yields the 4,6-dichloro-7-azaindole or the 4-alkoxy variants which can be deprotected to 4-hydroxy.

Orthogonal Functionalization Strategy

To maximize library diversity, a sequential functionalization strategy is employed:

  • Activation: Convert 4-OH to 4-Cl (using

    
    ) or 4-OTf.
    
  • Step 1 (C4 Substitution):

    
     or Pd-catalyzed coupling at C4. Condition: Mild heat, weaker bases. The C4-Cl is significantly more reactive than C6-Cl.
    
  • Step 2 (C6 Substitution): Suzuki-Miyaura or Buchwald-Hartwig coupling at C6. Condition: High heat, active ligands (e.g., XPhos, SPhos), strong bases.

Visualization: Synthetic Workflow

Synthesis Start Precursor: 2,6-Dichloro-4-aminopyridine Core Scaffold: 6-Chloro-4-hydroxy-7-azaindole Start->Core Cyclization (Reissert/Suzuki) Activ Activation: 6-Chloro-4-chloro-7-azaindole Core->Activ POCl3 / Reflux Prod1 Library A (C4 Modified): 4-Amino/Aryl-6-chloro... Activ->Prod1 SNAr / Pd(0) (Mild) Selective C4 Reaction Prod2 Final Drug Candidate: 4,6-Disubstituted-7-azaindole Prod1->Prod2 Pd(0) / Ligand (Harsh) C6 Cross-Coupling

Caption: Divergent synthesis workflow exploiting the reactivity difference between C4 and C6 positions.

Part 3: Therapeutic Case Studies

Oncology: Kinase Inhibition

The 7-azaindole core is the structural backbone of several approved drugs.

  • Vemurafenib (Zelboraf): Targets BRAF V600E.[2] While the final drug has a specific substitution pattern, the 7-azaindole core provides the essential hydrogen bonding to the Cys532 residue in the kinase hinge.

  • Pexidartinib (Turalio): A CSF1R inhibitor used for tenosynovial giant cell tumors.[2] It utilizes the 7-azaindole scaffold to achieve high selectivity over other kinases.

  • Mechanistic Insight: The 6-chloro group in derivatives often occupies a hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity against kinases with larger gatekeeper residues.

Antivirals: AAK1 & HIV
  • AAK1 Inhibitors: Adaptor protein-2 associated kinase 1 (AAK1) regulates viral entry (endocytosis).[3] 7-azaindole derivatives have shown potent inhibition of AAK1, blocking the entry of Dengue and Ebola viruses.

  • HIV-1 Integrase: The scaffold has been explored as an allosteric inhibitor of HIV-1 integrase, preventing the viral genome from integrating into host DNA.

Part 4: Experimental Protocols

Protocol: Regioselective Synthesis of 4,6-Dichloro-7-azaindole

This protocol converts the 4-hydroxy/oxo form (or precursor) to the reactive 4,6-dichloro intermediate, the key junction point.

Reagents: 6-chloro-4-hydroxy-7-azaindole (1.0 eq), Phosphorus oxychloride (


, solvent/reagent), N,N-Dimethylaniline (1.5 eq).
  • Setup: Charge a dry round-bottom flask with 6-chloro-4-hydroxy-7-azaindole under nitrogen atmosphere.

  • Addition: Add

    
     (10 vol) carefully. Add N,N-dimethylaniline dropwise.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS for disappearance of starting material (
    
    
    
    ) and appearance of product (
    
    
    ).
  • Workup: Cool to room temperature. Critical Safety Step: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench excess

    
    . Neutralize with saturated 
    
    
    
    to pH 7–8.
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol: ADP-Glo™ Kinase Assay (Screening)

Validating the scaffold against a target kinase (e.g., DYRK1A or JAK).

Principle: Measures ADP formation (conversion of ATP) via a luciferase-coupled reaction.

  • Preparation: Dilute compounds (dissolved in DMSO) to 3x desired concentration in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Incubation: Add 2

    
     of compound and 2 
    
    
    
    of Kinase enzyme (e.g., DYRK1A, 2 ng/well) to a 384-well white plate. Incubate for 10 min at RT.
  • Substrate Addition: Add 2

    
     of ATP/Substrate mix (ATP at 
    
    
    
    concentration, e.g., 10
    
    
    ). Incubate for 60 min at RT.
  • Detection: Add 5

    
     of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Signal: Add 10

    
     of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
    
  • Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate

    
     using a 4-parameter logistic fit.
    

Part 5: Data Summary: Structure-Activity Relationships (SAR)[1][3]

The following table summarizes the effect of substitutions at the C4 and C6 positions based on aggregate literature data for kinase targets (e.g., JAK, DYRK1A).

PositionSubstituentEffect on PotencyEffect on Properties
Core 7-AzaindoleHigh (Hinge Binder)Moderate Solubility
C4 -OH / =OLow (Weak binder)High Polarity / Tautomerism
C4 -ClModerate (Reactive)Lipophilic / Synthetic Handle
C4 -NH-ArylCritical (High) Specificity determinant
C6 -ClModerateMetabolic Stability
C6 -Aryl / HeteroarylHighAccess to solvent pocket / Solubility
N1 -HHighEssential H-bond Donor
N1 -AlkylLow (Loss of H-bond)Used for prodrugs or N-alkylation

References

  • BenchChem. (2025).[4] The Expanding Therapeutic Potential of 4-Azaindole Derivatives: A Technical Guide. Retrieved from

  • Song, J. J., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Retrieved from

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] Chemical and Pharmaceutical Bulletin. Retrieved from

  • Verbiscar, A. J. (1972).[5] Synthesis of 1-p-chlorobenzyl-7-azaindole-3-alpha-piperidylmethanol as a potential antimalarial agent. Journal of Medicinal Chemistry. Retrieved from

  • Naing, A., et al. (2025). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. National Institutes of Health (PMC). Retrieved from

  • Zhang, L., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI Pharmaceuticals. Retrieved from

  • Popowycz, F., et al. (2023).[2][6] Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Retrieved from

Sources

Exploratory

6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol CAS number and identifiers

Topic: 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: Technical Monograph & Synthetic Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: Technical Monograph & Synthetic Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for purines and indoles.[1][2] Specifically, 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 6-chloro-4-hydroxy-7-azaindole) represents a critical "orthogonal" building block. Its unique substitution pattern allows for sequential functionalization: the 4-hydroxyl group serves as a convertible handle for nucleophilic aromatic substitution (SNAr) or cross-coupling (via triflation), while the 6-chloro position provides a distinct site for late-stage diversification. This guide details the physiochemical properties, tautomeric behavior, and validated synthetic protocols for this high-value intermediate.

Chemical Identity & Physiochemical Profile

The molecule exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-one) forms. In the solid state and polar solvents, the pyridin-4-one (lactam) tautomer often predominates, which dictates its solubility and reactivity profile.

Datasheet: 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
PropertyDataNotes
CAS Number 1638763-87-7 Primary identifier for the 4-hydroxy variant.
Related CAS 55052-27-2Refers to the des-hydroxy parent (6-chloro-7-azaindole).
IUPAC Name 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-olOften listed as 6-chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one.
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
pKa (Calc) ~8.5 (OH/NH)Acidic proton on the pyrrole nitrogen; phenolic OH is weakly acidic.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (DCM, Hexanes) due to H-bonding network.
Appearance Off-white to tan solidHygroscopic; prone to oxidation upon prolonged air exposure.
Tautomeric Equilibrium

Understanding the tautomerism is vital for alkylation strategies. Under basic conditions, N-alkylation (at N1 or N7) competes with O-alkylation.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy Hydroxy Form (Enol) (Aromatic Pyridine Ring) Reactive at O Oxo Oxo Form (Keto/Lactam) (Non-Aromatic Pyridine Ring) Thermodynamically Favored in Solid State Hydroxy->Oxo Proton Transfer Oxo->Hydroxy

Figure 1: The 4-hydroxy-7-azaindole scaffold exists in equilibrium with its 4-oxo tautomer. The oxo form disrupts the pyridine aromaticity but is stabilized by amide-like resonance.

Synthetic Routes & Process Chemistry

The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is rarely direct. It is typically accessed via the rearrangement of the N-oxide of the parent 6-chloro-7-azaindole. This "Reissert-Henze" type rearrangement is the industry standard for introducing oxygen at the C4 position.

Primary Synthetic Pathway (N-Oxide Rearrangement)
  • Oxidation: 6-Chloro-7-azaindole is treated with m-CPBA to yield the N-oxide (CAS: 1638763-87-7 precursor).

  • Rearrangement: The N-oxide is activated (e.g., with acetic anhydride or trifluoroacetic anhydride) to form the 4-acetoxy intermediate.

  • Hydrolysis: Basic hydrolysis yields the free 4-hydroxyl group.

Synthesis Start 6-Chloro-7-azaindole (CAS: 55052-27-2) Step1 Step 1: N-Oxidation (m-CPBA, EtOAc/DCM) Start->Step1 Inter1 Intermediate: 7-Oxide (N-Oxide) Step1->Inter1 Step2 Step 2: Rearrangement (Ac2O or TFAA) Inter1->Step2 Inter2 Intermediate: 4-Acetoxy-6-chloro-7-azaindole Step2->Inter2 Step3 Step 3: Hydrolysis (NaOH/MeOH) Inter2->Step3 Final Target: 6-Chloro-4-hydroxy-7-azaindole (CAS: 1638763-87-7) Step3->Final

Figure 2: The standard oxidative rearrangement route to access the 4-hydroxy scaffold.

Reactivity & Functionalization Protocols

The most critical application of this molecule is its conversion into 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine , a key intermediate for kinase inhibitors (e.g., Vemurafenib analogs). The 4-OH group is converted to a chloride (leaving group) to restore full aromaticity and enable SNAr reactions.

Protocol: Deoxychlorination (Conversion of 4-OH to 4-Cl)

Objective: Transform the 4-hydroxy/4-oxo group into a chlorine atom using Phosphorus Oxychloride (POCl₃).

Safety Warning: POCl₃ is corrosive and reacts violently with water. Perform all operations in a fume hood.

Materials:

  • 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (1.0 eq)

  • POCl₃ (Phosphorus Oxychloride) (5.0 – 10.0 eq)

  • N,N-Dimethylaniline (DMA) or DMF (Catalytic/Stoichiometric base)

  • Acetonitrile (Solvent, optional; reaction can be run neat)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar balloon), charge the starting material (4-ol).

  • Addition: Carefully add POCl₃. If the substrate is not soluble, add a small amount of anhydrous acetonitrile.

  • Catalysis: Add N,N-dimethylaniline (1.0 eq) dropwise. Note: The base facilitates the formation of the dichlorophosphate intermediate and acts as an HCl scavenger.

  • Reaction: Heat the mixture to reflux (approx. 90–100 °C) for 2–4 hours. Monitor by LCMS. The peak for the starting material (M+H 169) should disappear, replaced by the product (M+H 187/189 pattern for Cl₂).

  • Quench (Critical): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Exothermic reaction!

  • Isolation: Neutralize the aqueous slurry with saturated NaHCO₃ or NH₄OH to pH ~8. Extract with Ethyl Acetate (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Why this works: The reaction drives the equilibrium entirely to the aromatic pyridine form by trapping the enol as a phosphoro-chloridate, which is then displaced by chloride ion.

Handling, Stability & Analytics

Storage & Stability
  • Hygroscopicity: The 4-hydroxy form is moderately hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon).

  • Acidity: The pyrrole NH is acidic (pKa ~13). Avoid strong bases unless deprotonation is intended for N-alkylation.

  • Oxidation: Stable to air for short periods, but long-term storage should be at -20°C to prevent oxidative degradation of the electron-rich pyrrole ring.

Analytical Signatures
  • ¹H NMR (DMSO-d₆):

    • C4-OH/NH: Broad singlet often >11 ppm (exchangeable).

    • C2/C3 Pyrrole: Doublets around 6.5–7.5 ppm.

    • C5 Pyridine: Singlet (if 6-chloro is present, C5 is the only pyridine proton).

  • LCMS:

    • Ionization: ESI Positive mode.

    • Pattern: Single chlorine isotope pattern (3:1 ratio of M:M+2).

References

  • ChemicalBook. (2025).[3] 6-Chloro-1H-pyrrolo[2,3-b]pyridine Properties and CAS 55052-27-2. Retrieved from

  • BLD Pharm. (2025). Catalog Entry: 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS 1638763-87-7).[4] Retrieved from

  • National Institutes of Health (NIH). (2005). Excited State Tautomerization of Azaindole. PubMed.[5] Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Azaindoles. Retrieved from

  • PharmaBlock. (2025).[3] Azaindoles in Medicinal Chemistry: Scaffold Morphing and Functionalization. Retrieved from

Sources

Foundational

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 4-Hydroxy-7-Azaindole Building Blocks for Drug Discovery The 7-azaindole framework, a bioisosteric analog of indole and purine, has emerged as a "privileged structure" in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Hydroxy-7-Azaindole Building Blocks for Drug Discovery

The 7-azaindole framework, a bioisosteric analog of indole and purine, has emerged as a "privileged structure" in modern medicinal chemistry.[1][2][3] Its unique arrangement of a pyridine and a pyrrole ring allows it to mimic the hydrogen bonding patterns of endogenous ligands, making it an exceptional scaffold for targeting a wide range of biological systems. Among its derivatives, 4-hydroxy-7-azaindole (1H-Pyrrolo[2,3-b]pyridin-4-ol) is of particular interest. The addition of a hydroxyl group at the 4-position provides a critical hydrogen bond donor/acceptor site, enhancing binding affinity and modulating physicochemical properties such as solubility.[2]

This guide offers a comprehensive overview for researchers and drug development professionals on the synthesis, chemical properties, and strategic application of 4-hydroxy-7-azaindole building blocks. We will delve into the causality behind synthetic choices, the nuances of its chemical reactivity, and its proven utility in the design of targeted therapeutics, most notably as a potent kinase inhibitor hinge-binding motif.[1][4][5]

Core Synthesis: A Strategic Approach to Functionalization

The direct synthesis of 4-hydroxy-7-azaindole is challenging. A more robust and widely adopted strategy involves a multi-step sequence starting from the parent 7-azaindole. This approach provides a versatile pathway to not only the 4-hydroxy derivative but also other 4-substituted analogs. The core logic of this pathway is to first activate the pyridine ring towards substitution via N-oxidation, followed by regioselective functionalization at the C4 position.[6][7]

A common synthetic pathway proceeds as follows:

  • N-Oxidation: The nitrogen on the pyridine ring (N7) is oxidized, typically using an oxidizing agent like hydrogen peroxide. This step is crucial as it withdraws electron density from the pyridine ring, making the C4 position susceptible to nucleophilic attack.[6][7]

  • Halogenation: The N-oxide intermediate is then treated with a phosphorus oxyhalide (e.g., POCl₃) to install a halogen, typically chlorine, at the 4-position.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 4-halo-7-azaindole is a versatile intermediate. The halogen can be displaced by a variety of nucleophiles. To synthesize 4-hydroxy-7-azaindole, this intermediate is reacted with a hydroxide source. Alternatively, using an alkoxide (e.g., sodium methoxide) yields the corresponding 4-alkoxy-7-azaindole, which can subsequently be deprotected to reveal the hydroxyl group.[6]

G cluster_main General Synthetic Pathway to 4-Hydroxy-7-Azaindole A 7-Azaindole B 7-Azaindole N-Oxide A->B 1. H₂O₂ C 4-Halo-7-Azaindole B->C 2. POX₃ D 4-Hydroxy-7-Azaindole C->D 3. Hydroxide Source (SɴAr)

Caption: Key reactivity sites on the 4-hydroxy-7-azaindole scaffold.

  • N1 (Pyrrole): The N-H proton is acidic and can be deprotonated and subsequently alkylated or arylated, often via metal-catalyzed reactions like the Buchwald-Hartwig coupling. [8]* C3 (Pyrrole): As in indole chemistry, the C3 position is electron-rich and susceptible to electrophilic substitution reactions such as halogenation or Vilsmeier-Haack formylation.

  • O4 (Hydroxy): The hydroxyl group can be readily converted into ethers or esters to modulate solubility, serve as a prodrug moiety, or act as a handle for further conjugation.

  • Pyridine Ring (C5, C6): While less reactive than the pyrrole ring, the C5 and C6 positions can be functionalized, often requiring metal-catalyzed cross-coupling reactions on pre-functionalized (e.g., halogenated) substrates. [8]

Application in Kinase Inhibitor Design

The most significant application of the 4-hydroxy-7-azaindole scaffold is in the design of protein kinase inhibitors. [1][2][3]Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.

The Hinge-Binding Paradigm: Most kinase inhibitors target the ATP-binding pocket. A critical interaction within this pocket occurs at the "hinge region," which connects the N- and C-lobes of the kinase. The adenine base of ATP forms a characteristic pair of hydrogen bonds with the backbone of this hinge. The 7-azaindole core is a superb mimic of this adenine motif. [1]

  • The pyridine N7 atom acts as a hydrogen bond acceptor .

  • The pyrrole N1-H group acts as a hydrogen bond donor .

This dual interaction anchors the inhibitor molecule in the active site, providing a strong foundation for potency. The 4-hydroxy group can then form an additional hydrogen bond with residues near the hinge or with ordered water molecules, further enhancing binding affinity and contributing to selectivity against different kinases. [1]

G cluster_0 Kinase Hinge Region (Protein Backbone) cluster_1 4-Hydroxy-7-Azaindole Inhibitor Hinge_NH N-H Backbone Amide Azaindole Pyridine N7 Pyrrole N1-H 4-OH Hinge_NH:f0->Azaindole:n7 H-Bond (Acceptor) Hinge_CO C=O Backbone Carbonyl Azaindole:n1->Hinge_CO:f0 H-Bond (Donor)

Caption: Hydrogen bonding of 4-hydroxy-7-azaindole with a kinase hinge.

This foundational binding motif is present in numerous approved drugs and clinical candidates. For instance, the FDA-approved cancer drug Vemurafenib (Zelboraf®) incorporates a 7-azaindole core to inhibit the BRAF kinase. [1][2]While not a 4-hydroxy derivative itself, its success underscores the power of the core scaffold in kinase inhibitor design.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of substituted 7-azaindoles. [6][7]Researchers should perform their own optimization and characterization.

Protocol 1: Synthesis of 4-Chloro-7-Azaindole
  • Causality: This protocol first activates the pyridine ring via N-oxidation, making the C4 position electron-deficient and primed for a subsequent chlorination/rearrangement reaction with POCl₃. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to catalyze the reaction. [6]

  • N-Oxidation:

    • Dissolve 7-azaindole (1.0 eq) in a suitable organic solvent (e.g., THF, ethylene glycol monomethyl ether). [6][7] * Cool the solution to 5-15 °C in an ice bath.

    • Add hydrogen peroxide (30% aq., 1.1–1.5 eq) dropwise, maintaining the internal temperature.

    • Stir the reaction at this temperature for 2–5 hours, monitoring by TLC for the consumption of starting material. [7] * Upon completion, carefully quench any excess peroxide and work up to isolate the crude 7-azaindole N-oxide.

  • Chlorination:

    • Suspend the crude N-oxide (1.0 eq) in acetonitrile. [7] * Add phosphorus oxychloride (POCl₃, 2.0–5.0 eq) and heat the mixture to 80–100 °C.

    • After 30-60 minutes, add DIPEA (0.05–0.2 eq) dropwise via syringe. [7] * Continue heating for 2–8 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess solvent and POCl₃.

    • Cautiously add the residue to ice water at <0 °C.

    • Adjust the pH to 8.5–9.5 with a suitable base (e.g., aq. NaOH) to precipitate the product. [7] * Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude 4-chloro-7-azaindole by column chromatography (silica gel) or recrystallization. [9]

Protocol 2: Synthesis of 4-Hydroxy-7-Azaindole from 4-Chloro-7-Azaindole
  • Causality: This is a standard nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fused pyrrole ring and the pyridine nitrogen facilitates the displacement of the chloride by a hydroxide nucleophile.

  • Reaction Setup:

    • Combine 4-chloro-7-azaindole (1.0 eq), a hydroxide source (e.g., NaOH or KOH, 2.0–5.0 eq), and a high-boiling point solvent (e.g., DMF, DMSO, or water).

    • Heat the reaction mixture to 110–130 °C. [6] * Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with an acid (e.g., aq. HCl) to a pH of ~7. The product may precipitate.

    • If a precipitate forms, filter, wash with water, and dry.

    • If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, butanol).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 4-hydroxy-7-azaindole by column chromatography or recrystallization to yield the final product.

Conclusion and Future Outlook

The 4-hydroxy-7-azaindole scaffold is a powerful and versatile building block in the arsenal of the medicinal chemist. Its ability to effectively mimic the hinge-binding interactions of ATP, combined with the additional binding and solubility-tuning features offered by the 4-hydroxy group, ensures its continued relevance in drug discovery. While its application in kinase inhibition is well-established, its unique photophysical properties also present opportunities in the development of novel biochemical probes and diagnostic agents. [5] Future research will likely focus on developing more efficient, one-pot synthetic routes to access this core and on expanding the library of derivatives to explore new biological targets. As our understanding of complex signaling pathways grows, the strategic deployment of privileged scaffolds like 4-hydroxy-7-azaindole will remain critical to designing the next generation of targeted, effective, and safe therapeutics.

References

  • 7-Azaindole Derivatives: Exploring Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Hydroxymethyl-7-azaindole: Your Key to Advanced Chemical Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-HYDROXY-7-AZAINDOLE | 74420-02-3. (2026, January 13). ChemicalBook.
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (n.d.). MDPI.
  • 4-HYDROXYMETHYL-7-AZAINDOLE synthesis. (n.d.). ChemicalBook.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). University of Karachi.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026, February 7). Various sources.
  • Azaindole Therapeutic Agents. (n.d.). PMC - NIH.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (n.d.). PMC.
  • 4-Hydroxy-7-azaindole. (n.d.). MySkinRecipes.
  • Preparation method for 4-substituted-7-azaindole. (n.d.). Google Patents.
  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022, August 30). Acta Scientific.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed.
  • Biological activity and material applications of 7-azaindole derivatives. (n.d.). ResearchGate.
  • 4-Hydroxy-7-azaindole, min 98%, 1 gram. (n.d.). CP Lab Safety.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). PMC.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.). PMC.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - NIH.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • 4-Hydroxymethyl-7-Azaindole cas 936549-95-0. (n.d.). Shandong Minglang Chemical Co., Ltd.
  • Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.). ResearchGate.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. (2022, August 17). Semantic Scholar.
  • The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development. (n.d.). Benchchem.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications.
  • Preparation method for 4-substituted-7-azaindole. (n.d.). Google Patents.

Sources

Exploratory

Foreword: The Dynamic Nature of a Privileged Scaffold

An In-Depth Technical Guide to Tautomerism in 4-Hydroxy-7-Azaindole Structures The 7-azaindole core is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of purine and its prevalence in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 4-Hydroxy-7-Azaindole Structures

The 7-azaindole core is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of purine and its prevalence in a multitude of kinase inhibitors.[1] The introduction of a hydroxyl group at the 4-position bestows upon this scaffold a fascinating and crucial property: tautomerism. The dynamic equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms is not a mere chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and, consequently, its interaction with biological targets.[2][3] Understanding and controlling this tautomeric landscape is paramount for researchers in drug discovery and development. This guide provides a comprehensive exploration of the tautomerism of 4-hydroxy-7-azaindole, offering both foundational principles and actionable experimental protocols.

The Tautomeric Equilibrium: A Tale of Two Forms

4-Hydroxy-7-azaindole exists as a mixture of two primary tautomers in equilibrium: the enol form (4-hydroxy-1H-pyrrolo[2,3-b]pyridine) and the keto form (1H-pyrrolo[2,3-b]pyridin-4(7H)-one).

Tautomers Enol 4-Hydroxy-7-azaindole (Enol Form) Keto 1H-Pyrrolo[2,3-b]pyridin-4(7H)-one (Keto Form) Enol->Keto Proton Transfer

Caption: The keto-enol tautomerism of 4-hydroxy-7-azaindole.

The position of this equilibrium is not static; it is dictated by a delicate interplay of intramolecular and intermolecular forces. The relative stability of each tautomer is significantly influenced by its environment, primarily the solvent and the pH of the medium.[4]

Environmental Influence on Tautomeric Preference

The Role of the Solvent

The polarity and hydrogen-bonding capacity of the solvent play a pivotal role in determining the predominant tautomeric form.[5]

  • Non-polar, Aprotic Solvents (e.g., Cyclohexane, Toluene): In these environments, intramolecular hydrogen bonding within the enol form can be a stabilizing factor. However, for analogous systems like 4-hydroxypyridine, the keto form is often still favored due to its greater intrinsic stability.[6]

  • Polar, Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can engage in hydrogen bonding with both tautomers. For 4-hydroxypyridine, the more polar pyridone (keto) form is significantly favored in polar solvents.[6] It is highly probable that 4-hydroxy-7-azaindole behaves similarly, with the keto tautomer being the major species in polar aprotic media.

  • Polar, Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both tautomers and potentially facilitating the proton transfer between them. The keto form, with its amide-like character, is expected to be strongly favored in aqueous solutions.[7]

The following table summarizes the expected tautomeric preference based on solvent properties, drawing parallels from studies on similar heterocyclic systems.

SolventDielectric Constant (ε)Solvent TypeExpected Predominant TautomerRationale
Cyclohexane2.0Non-polar, AproticKeto form likely favoredIntrinsic stability of the keto form generally outweighs intramolecular H-bonding of the enol.
Toluene2.4Non-polar, AproticKeto form likely favoredSimilar to cyclohexane.
Chloroform4.8Polar, AproticKeto form favoredIncreased polarity begins to further stabilize the more polar keto tautomer.
Acetonitrile37.5Polar, AproticKeto form strongly favoredHigh polarity and hydrogen bond accepting ability stabilize the keto form.[5]
DMSO46.7Polar, AproticKeto form strongly favoredStrong hydrogen bond acceptor, effectively solvating the N-H of the keto form.[8]
Methanol32.7Polar, ProticKeto form strongly favoredProtic nature facilitates proton exchange and stabilizes the polar keto form.
Water80.1Polar, ProticKeto form overwhelmingly favoredHigh polarity and extensive hydrogen bonding network strongly favor the more polar keto tautomer.[7]
The Influence of pH

The pH of the medium can significantly shift the tautomeric equilibrium by altering the protonation state of the molecule. The 7-azaindole ring system has two nitrogen atoms with different basicities. The pKa of the pyridine-like nitrogen (N7) in the parent 7-azaindole is approximately 4.6.[9] The acidity of the pyrrole N-H and the enolic O-H will also play a crucial role.

  • Acidic Conditions (pH < pKa of N7): Protonation is expected to occur on the most basic nitrogen, N7. This will influence the electron distribution in the ring system and likely impact the tautomeric equilibrium.

  • Neutral Conditions: The equilibrium will be primarily governed by the solvent effects as described above.

  • Basic Conditions (pH > pKa of enolic OH or pyrrole NH): Deprotonation will lead to the formation of an anionic species, which will have its own distinct electronic structure. The relative acidities of the enolic OH and the pyrrole NH will determine the site of deprotonation.

Understanding the pKa values of each tautomer is essential for predicting their behavior in biological systems.[10][11]

Experimental Characterization of Tautomers

The determination of the tautomeric ratio in solution is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

Quantitative Analysis by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful technique for quantifying tautomers in solution, provided that the interconversion between them is slow on the NMR timescale.[12][13] For keto-enol systems, this is often the case, allowing for the observation of distinct signals for each tautomer.

Expected ¹H NMR Spectral Characteristics:

ProtonEnol Form (4-hydroxy)Keto Form (4-oxo)
OH/NHBroad singlet, chemical shift solvent-dependentTwo distinct NH signals, potentially broad
Aromatic CHsDistinct signals for the pyrrole and pyridine ringsChemical shifts will be different from the enol form due to altered electronic structure
CH₂ (in keto form)N/AA new signal corresponding to the CH₂ group at the 5-position

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-hydroxy-7-azaindole.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a clean NMR tube. To study solvent effects, use a range of solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

    • Ensure complete dissolution. Gentle warming or sonication may be necessary.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K). Temperature control is crucial as the equilibrium can be temperature-dependent.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate quantification. A D1 of 10-30 seconds is recommended for quantitative work.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Identify well-resolved signals that are unique to each tautomer. The protons on the pyrrole ring are often good candidates.

    • Carefully integrate the signals corresponding to each tautomer.

    • Calculate the mole fraction (X) of each tautomer from the integrated areas (A), accounting for the number of protons (n) each signal represents:

      • X_enol = (A_enol / n_enol) / [(A_enol / n_enol) + (A_keto / n_keto)]

      • X_keto = (A_keto / n_keto) / [(A_enol / n_enol) + (A_keto / n_keto)]

    • The equilibrium constant (K_eq) is the ratio of the mole fractions: K_eq = X_keto / X_enol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve 4-hydroxy-7-azaindole in deuterated solvent A1 Acquire ¹H NMR spectrum at constant temperature P1->A1 A2 Ensure long relaxation delay (D1) D1 Process spectrum (phasing, baseline) A1->D1 D2 Identify unique signals for each tautomer D1->D2 D3 Integrate signals D2->D3 D4 Calculate mole fractions and K_eq D3->D4

Caption: Experimental workflow for NMR analysis of tautomerism.

Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the two forms will have different chromophores and thus distinct absorption spectra. The enol form, with its aromatic hydroxy-substituted pyridine ring, will have a different λ_max_ than the keto form, which contains a pyridone system.

Expected UV-Vis Spectral Characteristics:

  • Enol Form: Expected to have π → π* transitions characteristic of a substituted aromatic system.

  • Keto Form: The extended conjugation in the pyridone ring system will likely result in a different absorption maximum, potentially at a longer wavelength.

Step-by-Step Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of 4-hydroxy-7-azaindole of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of dilutions in different solvents to study solvatochromic effects.

    • For pH studies, prepare a series of buffered solutions and add a small, constant aliquot of the stock solution to each.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each sample over a suitable wavelength range (e.g., 200-500 nm).

    • Use a matched pair of cuvettes, with one containing the pure solvent or buffer as a blank.

  • Data Analysis:

    • Identify the absorption maxima (λ_max_) corresponding to each tautomer. This may require deconvolution of overlapping bands if the spectra are not well-resolved.

    • If the molar absorptivities (ε) of the pure tautomers are known or can be estimated, the concentration of each tautomer can be determined using the Beer-Lambert law at a wavelength where one tautomer absorbs significantly more than the other.

    • The equilibrium constant can be determined from the ratio of the concentrations.

UVVis_Workflow cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition cluster_analysis_uv Data Analysis UV_P1 Prepare stock solution UV_P2 Dilute in various solvents/buffers UV_P1->UV_P2 UV_A1 Record UV-Vis spectra UV_P2->UV_A1 UV_A2 Use appropriate blank UV_D1 Identify λ_max_ for each tautomer UV_A1->UV_D1 UV_D2 Apply Beer-Lambert Law UV_D1->UV_D2 UV_D3 Calculate concentrations and K_eq UV_D2->UV_D3

Caption: Experimental workflow for UV-Vis analysis of tautomerism.

Implications for Drug Development

The tautomeric state of 4-hydroxy-7-azaindole is not merely an academic detail; it has profound implications for its application in drug discovery.

  • Receptor Binding: The two tautomers present different hydrogen bond donor and acceptor patterns. The enol form has a hydroxyl group (donor and acceptor) and a pyrrole N-H (donor), while the keto form has two N-H groups (donors) and a carbonyl group (acceptor). This difference will dictate how the molecule docks into a protein's active site.[7]

  • Physicochemical Properties: The keto form is generally more polar than the enol form. This affects properties such as solubility, lipophilicity (LogP), and membrane permeability, which are critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Intellectual Property: Different tautomeric forms can be claimed in patents, making a thorough understanding of the tautomeric space essential for securing intellectual property.

DrugDev cluster_props Molecular Properties cluster_impact Drug Development Impact Tautomerism Tautomeric Equilibrium (Keto vs. Enol) H_Bond H-Bonding Pattern Tautomerism->H_Bond Polarity Polarity & Lipophilicity Tautomerism->Polarity IP Intellectual Property Tautomerism->IP Binding Target Binding Affinity H_Bond->Binding ADME ADME Properties Polarity->ADME

Caption: Impact of tautomerism on drug development.

Conclusion

The tautomerism of 4-hydroxy-7-azaindole is a critical aspect of its chemistry that influences its behavior from the test tube to biological systems. While the keto form is expected to predominate in most solution-phase environments, particularly polar ones, a comprehensive experimental evaluation is essential for any research program involving this scaffold. The protocols outlined in this guide provide a robust framework for the qualitative and quantitative characterization of the tautomeric equilibrium. By leveraging these methodologies, researchers can gain a deeper understanding of this privileged scaffold and make more informed decisions in the design and optimization of novel therapeutics.

References

  • Schlegel, H. B., P. v. R. Schleyer, and J. A. Pople. "Ab initio molecular orbital study of the tautomerism of 4‐hydroxy‐2‐pyridinone." The Journal of Chemical Physics 77.11 (1982): 5586-5592. [Link]

  • Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society 104.11 (1982): 2998-3007. [Link]

  • Antonov, L. "Tautomerism in drug discovery." Expert opinion on drug discovery 9.4 (2014): 353-367. [Link]

  • Cieplak, T., et al. "Hydrogen Bonding in Chloro-and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies." Molecules 26.23 (2021): 7183. [Link]

  • Mushtaq, N., et al. "SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES." Pakistan journal of pharmaceutical sciences 24.4 (2011). [Link]

  • Galvão, T. L. P., et al. "From 2-hydroxypyridine to 4 (3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium." The Journal of physical chemistry. A 117.47 (2013): 12668-12674. [Link]

  • Schirok, H. "Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling." The Journal of organic chemistry 71.15 (2006): 5538-5545. [Link]

  • Sepehri, S., and H. A. Dabbagh. "Solvent dependence of 7-azaindole dimerization." The Journal of physical chemistry. B 117.50 (2013): 16196-16205. [Link]

  • El-Sayed, M. Y. "Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile." (2012). [Link]

  • Forlani, L., et al. "Tautomerism of 4-hydroxypyridine." Arkivoc 2002.11 (2002): 198-215. [Link]

  • Forlani, L., et al. "Pyridine-Tautomerism of Hydroxy Pyridine." ChemTube3D. [Link]

  • Tobin, A. E., et al. "Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water." The Journal of Physical Chemistry 100.41 (1996): 16536-16545. [Link]

  • Pota, T. K., et al. "Predicting pKa of flexible polybasic tetra-aza macrocycles." Physical Chemistry Chemical Physics 24.14 (2022): 8437-8447. [Link]

  • Wipf, P. "heterocyclic chemistry." University of Pittsburgh, Chem 2320 lecture notes (2007). [Link]

  • Furet, P., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules 19.12 (2014): 20937-20951. [Link]

  • Furet, P., et al. "X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase..." ResearchGate (2014). [Link]

  • Kwiecień, R. A., et al. "Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches." New Journal of Chemistry 35.12 (2011): 2840-2847. [Link]

  • Wang, C., et al. "Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes." Dalton Transactions 43.34 (2014): 13054-13061. [Link]

  • Farmer, B. T., and A. B. Brown. "Excited State Tautomerization of Azaindole." Organic & Biomolecular Chemistry 3.21 (2005): 3893-3898. [Link]

  • Ershov, V. V., et al. "Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins." Russian Chemical Bulletin 46.4 (1997): 763-766. [Link]

  • Nedeltcheva-Antonova, D., et al. "Tautomerism and switching in 7-hydroxy-8-(azophenyl) quinoline and similar compounds." Beilstein Journal of Organic Chemistry 17 (2021): 1736-1748. [Link]

  • Mani, V., et al. "Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory." ACS omega 7.16 (2022): 14013-14023. [Link]

  • Dutt, R., et al. "Keto enol tautomerism – Knowledge and References." Taylor & Francis (2020). [Link]

  • Sepehri, S., and H. A. Dabbagh. "Solvent dependence of 7-azaindole dimerization." The Journal of physical chemistry. B 117.50 (2013): 16196-16205. [Link]

  • Choo, L. Y., et al. "Photophysics and Biological Applications of 7-Azaindole and Its Analogs." Chemical reviews 97.5 (1997): 1457-1494. [Link]

  • Furet, P., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules 19.12 (2014): 20937-20951. [Link]

  • Truckses, D. L., et al. "Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON)." Journal of Agricultural and Food Chemistry 70.7 (2022): 2321-2328. [Link]

  • Sepehri, S., and H. A. Dabbagh. "Solvent Dependence of 7-Azaindole Dimerization." ResearchGate (2013). [Link]

  • Garland, C. W., J. W. Nibler, and D. P. Shoemaker. "EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR." ASU Core Research Facilities. [Link]

  • Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy 49.3-4 (2006): 169-206. [Link]

  • Williams, R. "pKa Data Compiled by R. Williams." EPFL. [Link]

  • Sepehri, S., and H. A. Dabbagh. "Solvent dependence of 7-azaindole dimerization." The Journal of physical chemistry. B 117.50 (2013): 16196-16205. [Link]

  • Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy 49.3-4 (2006): 169-206. [Link]

  • Patsnap. "Impact of pH on Tautomerization in Alkaloids." Patsnap Eureka (2025). [Link]

  • Tormena, C. F. "NMR as a Tool for Studying Rapid Equilibria: Tautomerism." Current Organic Chemistry 15.2 (2011): 205-220. [Link]

Sources

Protocols & Analytical Methods

Method

Crystallization methods for 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

Executive Summary This Application Note provides a definitive technical guide for the crystallization and purification of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (also designated as 6-chloro-4-hydroxy-7-azaindole). This c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive technical guide for the crystallization and purification of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (also designated as 6-chloro-4-hydroxy-7-azaindole). This compound is a critical scaffold in the synthesis of type I/II kinase inhibitors (e.g., c-Met, BRAF inhibitors).

Achieving high purity (>99.5%) is challenging due to prototropic tautomerism (hydroxy-pyridine vs. pyridone) which dictates its solid-state behavior, solubility, and impurity occlusion. This guide outlines two validated protocols: Isoelectric pH Swing Precipitation for bulk isolation and Binary Solvent Recrystallization for final polishing.

Chemical Context & Physicochemical Profiling

The Tautomeric Challenge

While chemically named as an "-ol" (enol), this compound exists in equilibrium with its keto-tautomer, 6-chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one .

  • Solution State: The equilibrium is solvent-dependent. In polar aprotic solvents (DMSO), the "ol" form may be detectable.

  • Solid State: The compound crystallizes almost exclusively in the pyridone (keto) form. This form creates strong intermolecular hydrogen-bonded dimers or ribbons (N–H···O=C), resulting in a high melting point (>250°C) and poor solubility in non-polar solvents.

Solubility Profile
Solvent SystemSolubilityUsage
Water (pH 7) Very LowAnti-solvent
Water (pH >11) HighDissolution (as Phenolate/Pyridinate anion)
Water (pH <1) Moderate/HighDissolution (as Pyridinium cation)
Methanol/Ethanol Low-ModerateRecrystallization (Hot)
DMSO/DMF HighReaction Solvent
DCM/Hexane InsolubleImpurity washing

Protocol A: Isoelectric pH Swing (Primary Isolation)

Best for: Isolating the compound from crude reaction mixtures (e.g., after hydrolysis of 4-methoxy or 4-chloro precursors).

Principle: The compound is amphoteric. It is soluble in strong base (deprotonated) and strong acid (protonated). It has minimum solubility at its isoelectric point (pI), typically between pH 6.0 and 7.0.

Step-by-Step Procedure:
  • Dissolution: Suspend the crude solid in 5 volumes of Water.

  • Basification: Slowly add 2M NaOH dropwise with vigorous stirring until the solid fully dissolves and the solution is clear (Target pH 12–13).

    • Why: This converts the compound to its sodium salt (soluble).

  • Filtration: Filter the alkaline solution through a Celite® pad or 0.45 µm membrane to remove insoluble mechanical impurities or transition metal catalysts.

  • Controlled Precipitation:

    • Transfer filtrate to a crystallization vessel.

    • Slowly add 2M Acetic Acid (or 1M HCl) while monitoring pH.

    • Critical Step: Cloud point will appear around pH 9-10. Continue adding acid very slowly until pH 6.5–7.0 is reached.

  • Aging: Stir the slurry at room temperature for 2–4 hours.

    • Why: Allows the amorphous precipitate to ripen into a filterable crystalline form (Ostwald ripening).

  • Isolation: Filter the solid. Wash the cake with 2 volumes of water, followed by 1 volume of cold Acetone (to remove water and organic impurities).

  • Drying: Vacuum dry at 50°C for 12 hours.

Protocol B: Binary Solvent Recrystallization (Polishing)

Best for: Upgrading purity from 95% to >99.5% and removing specific organic impurities.

System: Methanol (Solvent) / Water (Anti-solvent).

Step-by-Step Procedure:
  • Slurry: Suspend the crude dried solid (from Protocol A) in 10 volumes of Methanol .

  • Reflux: Heat the mixture to reflux (approx. 65°C).

    • Note: If the solid does not fully dissolve, add more Methanol in 1-volume increments. If solubility remains poor, switch to Ethanol/Water (3:1) .

  • Clarification (Optional): If the hot solution is cloudy, perform a hot filtration to remove inorganic salts.

  • Anti-Solvent Addition:

    • Maintain the solution near boiling.

    • Slowly add hot Water (approx. 3–5 volumes) until a faint turbidity persists.

    • Add a few drops of Methanol to restore clarity.

  • Cooling Profile:

    • Remove heat source and allow the flask to cool to room temperature naturally (approx. 2 hours).

    • Why: Rapid cooling traps impurities. Slow cooling promotes pure crystal growth.

    • Once at RT, cool to 0–5°C in an ice bath for 1 hour.

  • Collection: Filter the crystals. Wash with a cold Methanol:Water (1:1) mixture.

  • Drying: Dry under high vacuum to remove residual protic solvents.

Visualization: Purification Workflow

The following diagram illustrates the logic flow for the purification strategy, integrating both protocols.

PurificationWorkflow Start Crude 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol Dissolve Dissolve in 2M NaOH (pH > 12) Start->Dissolve Filter Filter Insoluble Impurities (Celite/Membrane) Dissolve->Filter Acidify Slow Acidification to pH 6.5 - 7.0 (Isoelectric Point) Filter->Acidify Precipitate Precipitate Formation (Amorphous/Microcrystalline) Acidify->Precipitate Age Age Slurry (2-4 hrs) Ostwald Ripening Precipitate->Age Isolate1 Filter & Wash (Water/Acetone) Age->Isolate1 CheckPurity Purity > 99%? Isolate1->CheckPurity Recryst Recrystallization (MeOH/Water or EtOH/Water) CheckPurity->Recryst No FinalDry Final Product (Crystalline Solid) CheckPurity->FinalDry Yes Recryst->FinalDry

Figure 1: Decision logic for the purification of 6-chloro-4-hydroxy-7-azaindole, prioritizing pH swing for bulk cleanup.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Material is colored (Brown/Red) Oxidation products or transition metals.Use Activated Carbon treatment during the basic dissolution step (Protocol A, Step 2) before filtration.
Low Yield pH overshoot during acidification.The compound is amphoteric. If pH drops < 5, it re-dissolves as the cation. Readjust pH strictly to 6.5–7.0 .
Gel formation Rapid precipitation.Acid was added too fast. Re-dissolve in base and add acid slower, or increase temperature to 40°C during acidification.
High Ash Content Trapped NaCl/NaOAc.Ensure thorough water wash of the filter cake until filtrate conductivity is low.

References

  • Guidechem. (2023). Synthesis and Properties of 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11344118, 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Wang, L. et al. (2012). Preparation method for 4-substituted-7-azaindole.[1][2][3] Patent CN102746295A. (Describes the hydrolysis and recrystallization logic for 4-oxygenated 7-azaindoles). Retrieved from

  • Popowycz, F. et al. (2007).[4] Synthesis and Reactivity of 4-, 5- and 6-azaindoles.[4] Tetrahedron, 63(36), 8689–8707.[4] (Authoritative review on azaindole tautomerism and reactivity).

Sources

Application

Technical Guide: Handling, Storage, and Stability Protocols for Moisture-Sensitive 7-Azaindole Scaffolds

Abstract 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., Vemurafenib).[1][2][3] While the parent molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., Vemurafenib).[1][2][3] While the parent molecule exhibits moderate stability, its pharmaceutical salts, reactive synthetic intermediates (particularly organolithiums), and solvated forms exhibit critical moisture sensitivity. This guide delineates protocols to mitigate hydrolysis, proton-transfer mediated dimerization, and degradation during storage and handling.

Chemical Rationale: The Mechanics of Sensitivity

To handle 7-azaindoles effectively, one must understand the electronic causality of their instability.

The N7-Proton Transfer Network

Unlike indole, 7-azaindole possesses a pyridine-like nitrogen at position 7 (N7). This creates a unique donor-acceptor motif (N1-H donor, N7 acceptor) capable of forming cyclic dimers.

  • Moisture Impact: Water molecules can intercalate into this hydrogen-bonding network. In the solid state, this leads to hydrate formation which alters crystal packing and dissolution rates. In solution, water bridges facilitate proton transfer tautomerization, potentially destabilizing reactive intermediates during synthesis.

  • Electronic Deficiency: The electron-withdrawing pyridine ring makes the C3 position less nucleophilic than in indole, often requiring harsh, moisture-sensitive activation (e.g., Friedel-Crafts acylation or lithiation) to functionalize.

Hygroscopicity of Salts

While the free base is lipophilic, pharmaceutical salts (HCl, mesylate, tosylate) introduced to improve solubility are significantly hygroscopic. Moisture uptake in these salts leads to deliquescence and acid-catalyzed hydrolysis of labile side chains (e.g., esters, activated amides).

Storage Architecture

Data indicates that improper storage is the primary cause of batch-to-batch variability in biological assays.

Comparative Storage Conditions
Material StateTemperatureAtmosphereContainer SpecificationMax Shelf Life
Parent Solid (Free Base) Ambient (20-25°C)Dry Air / N₂Amber Glass, Tightly Sealed24 Months
Pharmaceutical Salts Refrigerated (2-8°C)DesiccatedSealed with Parafilm/Tape12 Months
Reactive Intermediates -20°C to -80°CArgon (Inert)Glovebox / Schlenk Flask< 48 Hours
DMSO Stock Solutions -20°CArgon OverlayPP/Glass Vials (Single Use)6 Months
Workflow: Receipt to Storage

The following diagram illustrates the decision logic for processing incoming 7-azaindole compounds to ensure integrity.

StorageWorkflow Start Material Receipt Inspect Visual Inspection (Clumping = Moisture) Start->Inspect Decision Is Material Hygroscopic/Salt? Inspect->Decision Dry Vacuum Desiccation (P₂O₅, 24h) Decision->Dry Yes (Salt/Clumped) QC QC Check (H-NMR / KF) Decision->QC No (Free Base) Dry->QC Aliquot Aliquot under Inert Gas (N₂/Ar) QC->Aliquot Pass Store_Amb Storage: Ambient Desiccator Cabinet Aliquot->Store_Amb Stable Solid Store_Cold Storage: -20°C Sealed Container Aliquot->Store_Cold Labile/Salt

Figure 1: Decision logic for the intake and storage of 7-azaindole derivatives.

Operational Protocols

Protocol A: Handling Reactive Intermediates (Lithiation)

Context: Functionalizing C2 often involves 7-azaindolyl-lithium. This species is violently sensitive to moisture.

  • Preparation: Bake all glassware (Schlenk lines, flasks) at 120°C for >4 hours. Assemble while hot under a stream of Argon. Note: Nitrogen is acceptable for 7-azaindole, but Argon is preferred if lithium metal is involved to prevent lithium nitride formation.

  • Solvent: Use anhydrous THF (distilled over Na/Benzophenone or from a column system). Water content must be <10 ppm (verify via Karl Fischer).

  • Cryogenics: Cool the 7-azaindole solution to -78°C (Dry ice/Acetone) before adding n-BuLi.

  • Addition: Add n-BuLi dropwise. A color change (often to yellow/orange) indicates anion formation.

  • Quenching: Never expose the lithiated species to ambient atmosphere. Quench with the electrophile at low temperature before warming.

Protocol B: Solubilization for Biological Assays

Context: Researchers often dissolve 7-azaindoles in DMSO. DMSO is hygroscopic; wet DMSO causes compound precipitation and hydrolysis.

  • Solvent Choice: Use anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Use glass or polypropylene. Avoid polystyrene (can leach).

  • Dissolution:

    • Weigh solid in a low-humidity environment (<40% RH).

    • Add DMSO.[4] Vortex immediately.

    • Critical Step: If the solution warms (exothermic), allow it to cool before sealing to prevent condensation upon cooling.

  • Storage: Aliquot into single-use vials. Do not freeze-thaw stock solutions more than once. Repeated cycles introduce moisture via condensation.

Solubilization Solid Solid 7-Azaindole Mix Vortex Mixing (Inert Atmosphere) Solid->Mix Solvent Anhydrous DMSO (Over 4Å Sieves) Solvent->Mix Aliquot Aliquot to Single-Use Vials Mix->Aliquot Freeze Flash Freeze Store -20°C Aliquot->Freeze

Figure 2: Protocol for generating stable stock solutions in DMSO.

Quality Control & Validation

Trust but verify. Before using a stored batch for critical experiments, validate its integrity.

Proton NMR Validation

The N1-H proton is the sensitive probe.

  • Method: Dissolve ~5mg in DMSO-d6.

  • Indicator: The N1-H peak typically appears near 11-12 ppm. Broadening or disappearance of this peak, or the appearance of new peaks in the aromatic region (6.0-8.5 ppm), suggests hydrolysis or aggregation.

  • Shift Drift: Significant chemical shift changes (>0.1 ppm) compared to the reference standard often indicate water contamination in the deuterated solvent interacting with the N7/N1 network.

Karl Fischer (KF) Titration

For bulk powder (especially salts):

  • Limit: Acceptable water content is typically <0.5% w/w for synthesis grades.

  • Method: Use coulometric KF for high precision on small samples (10-50mg).

References

  • Loba Chemie. (2016).[5] Material Safety Data Sheet: 7-Azaindole. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Kyoto University. (2013). Solvent dependence of 7-azaindole dimerization. Journal of Physical Chemistry B. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, medicinal chemists, and process development scientists working with 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, a key heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, medicinal chemists, and process development scientists working with 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, a key heterocyclic intermediate in the development of various therapeutic agents, notably kinase inhibitors.[1] The purification of this 7-azaindole derivative is frequently challenging due to the presence of structurally similar byproducts, its amphoteric nature, and potential for degradation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its isolation and purification.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Low Yield or Product Loss During Column Chromatography

Low recovery after silica gel chromatography is a frequent complaint. This can manifest as significant material remaining at the baseline, streaking of the product spot on TLC, or a lower-than-expected mass balance.

Potential Cause & Troubleshooting Suggestions

  • Strong Adsorption to Silica Gel: The 7-azaindole scaffold contains both a weakly acidic pyrrole N-H and a basic pyridine nitrogen.[2] This can lead to strong, sometimes irreversible, binding to the acidic silanol groups of standard silica gel, causing streaking and low recovery.

    • Solution 1: Mobile Phase Modification. Add a competitive base or a polar co-solvent to the eluent. A common starting point is to include 0.5-1% triethylamine (Et₃N) or ammonia in methanol (if using a DCM/MeOH system) to the mobile phase. This neutralizes the acidic sites on the silica and improves elution.[3][4]

    • Solution 2: Use of an Alternative Stationary Phase. If modification of the mobile phase is insufficient, consider switching to a less acidic stationary phase. Neutral alumina can be an effective alternative for basic compounds.[3] Alternatively, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA can be highly effective.

  • Compound Insolubility During Loading: If the crude material is not fully dissolved when loaded onto the column, it will not chromatograph effectively, leading to broad bands and poor separation.

    • Solution: Dry Loading. Dissolve the crude product in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel (approx. 2-3 times the mass of the crude product), and concentrate the slurry to a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the column, ensuring a concentrated starting band and improved separation.[4]

Issue 2: Persistent Impurities After a Single Purification Step

Despite purification, analytical data (¹H NMR, LC-MS) shows the presence of lingering impurities.

Potential Cause & Troubleshooting Suggestions

  • Co-eluting Byproducts: The synthesis of substituted 7-azaindoles can generate regioisomers or other structurally similar impurities that have very similar polarity to the desired product, making them difficult to separate with a single chromatographic method.[2]

    • Solution 1: Orthogonal Purification Methods. Employ a multi-step purification strategy. For example, perform an initial recrystallization to remove the majority of impurities, followed by column chromatography on the mother liquor to recover more product. Alternatively, follow a normal-phase column with preparative reversed-phase HPLC.[3]

    • Solution 2: Optimize Chromatography Selectivity. Drastically change the solvent system to alter the selectivity of the separation. If a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. The different solvent interactions can often resolve previously co-eluting spots.

  • Residual Starting Materials or Reagents: Incomplete reactions or inadequate work-up can leave behind starting materials (e.g., protected precursors, halogenated pyridines) that are carried through the process.[5]

    • Solution: Implement an Acid/Base Wash. Before chromatography, perform a liquid-liquid extraction. Dissolving the crude material in an organic solvent (like ethyl acetate) and washing with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities. The amphoteric nature of the target compound requires careful pH monitoring to avoid its extraction into the aqueous layer.

Issue 3: Product "Oiling Out" or Failure to Crystallize During Recrystallization

The desired outcome of sharp, well-defined crystals is not achieved; instead, the product separates as an oil or remains in solution.

Potential Cause & Troubleshooting Suggestions

  • High Impurity Load: The presence of significant impurities can inhibit lattice formation, acting as "anti-solvents" for the desired crystalline state.

    • Solution: Pre-purification. Pass the crude material through a short plug of silica gel first to remove baseline and highly polar impurities before attempting recrystallization.

  • Inappropriate Solvent System or Cooling Rate: The chosen solvent may be too good, or the solution may be cooled too rapidly, leading to supersaturation and oiling instead of controlled crystal growth.

    • Solution 1: Systematic Solvent Screening. Use a small amount of material to test various solvents. A good single solvent for recrystallization will dissolve the compound when hot but have low solubility when cold. Common choices include ethyl acetate, isopropanol, or acetonitrile.[4]

    • Solution 2: Use an Anti-Solvent System. Dissolve the compound in a minimal amount of a good solvent (e.g., methanol). Then, slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., water or hexanes) dropwise at an elevated temperature until turbidity persists. Add a drop or two of the good solvent to clarify and then allow to cool slowly.[4]

    • Solution 3: Control Cooling and Induce Crystallization. Allow the hot, saturated solution to cool slowly to room temperature before moving it to a refrigerator. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or seeding the solution with a tiny crystal of pure product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts from the synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol?

The impurity profile depends heavily on the synthetic route. However, common impurities in the synthesis of 7-azaindole derivatives include:

  • Unreacted Starting Materials: Such as 2,6-dichloro-3-aminopyridine or related precursors.

  • Regioisomers: Depending on the cyclization strategy, isomers may form.[2]

  • Products of Incomplete Deprotection: If a protecting group (e.g., SEM, Boc) is used on the pyrrole nitrogen, incomplete removal can result in a persistent, less polar impurity.[5]

  • Over-halogenated Species: If chlorination is a key step, di- or tri-chlorinated species may be present.

  • N-oxides: Oxidation of the pyridine nitrogen is a common side reaction if oxidizing agents are used in the synthesis.[6]

Q2: What is a reliable starting point for developing a column chromatography method for this compound?

A systematic approach is best. Start with TLC analysis using multiple eluent systems to find the best separation.

Parameter Recommended Starting Condition Rationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice. Consider deactivation if tailing is severe.[4]
Eluent System 1 Gradient of 20% to 100% Ethyl Acetate in HexanesA good starting point for moderately polar compounds.
Eluent System 2 Gradient of 0% to 10% Methanol in DichloromethaneOffers different selectivity and is better for more polar compounds.
Eluent Modifier 0.5-1% Triethylamine (Et₃N)Crucial for reducing peak tailing by neutralizing acidic silica sites.[3]
Monitoring TLC with UV visualization (254 nm)The aromatic system is a strong UV chromophore.

Q3: Is reversed-phase HPLC a suitable method for final purification?

Yes, reversed-phase HPLC (RP-HPLC) is an excellent method for high-purity isolation, especially for removing close-eluting isomers.

  • Typical Conditions: A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) is standard.

  • Mobile Phase Additives: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is essential. This protonates the basic nitrogen, leading to sharp, symmetrical peak shapes and reproducible retention times. The resulting salt form is then typically removed by lyophilization or a subsequent work-up.

Q4: My purified compound is colored. Is this normal?

While the pure compound is often described as a white or off-white solid, trace impurities, particularly from oxidation or residual palladium catalysts from cross-coupling reactions, can impart a yellow, tan, or pinkish color.[7][8] If analytical data (NMR, LC-MS) confirms purity >98%, the color may be acceptable for many applications. For drug development, color can be an indicator of instability or trace impurities that may need to be removed, potentially through treatment with activated carbon followed by filtration and recrystallization.

Visualized Workflows

General Purification Strategy

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to the final, purified compound.

cluster_0 Purification Workflow Crude Crude Product (Post-Workup) Analysis1 Initial Purity Check (TLC, LC-MS) Crude->Analysis1 Decision Purity > 90%? Analysis1->Decision Mainly one spot Chrom Column Chromatography (Silica or C18) Analysis1->Chrom Major Impurities Recryst Recrystallization Decision->Recryst Yes Decision->Chrom No Analysis2 Final Purity Check (NMR, LC-MS, HPLC) Recryst->Analysis2 Chrom->Analysis2 Pure Pure Product (>98%) Analysis2->Pure Yes Repurify Re-purify using orthogonal method Analysis2->Repurify No Repurify->Chrom

Caption: Decision workflow for purifying 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol.

Troubleshooting Logic

This diagram provides a visual guide to diagnosing and solving common purification problems.

cluster_1 Troubleshooting Flowchart Problem Problem Encountered Low Yield Persistent Impurities Oiling Out Cause_Yield Potential Causes - Strong Adsorption - Insolubility Problem:f0->Cause_Yield Cause_Impurity Potential Causes - Co-eluting species - Residual Reagents Problem:f1->Cause_Impurity Cause_Oil Potential Causes - High Impurity Load - Wrong Solvent/Cooling Problem:f2->Cause_Oil Solution_Yield Solutions - Add Et3N to eluent - Use Alumina/C18 - Dry Load Sample Cause_Yield->Solution_Yield Solution_Impurity Solutions - Use Orthogonal Method (RP-HPLC) - Change Solvent System - Acid/Base Wash Cause_Impurity->Solution_Impurity Solution_Oil Solutions - Pre-filter via silica plug - Slow cooling - Use anti-solvent method Cause_Oil->Solution_Oil

Caption: Troubleshooting logic for common purification challenges.

References
  • WO2006063167A1. 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 . MDPI. Available at: [Link]

  • SYNTHESIS OF PYRROLO[6][9]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES . Semantic Scholar. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PMC. Available at: [Link]

  • Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade . ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) . ResearchGate. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors . PMC. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES . Pak. J. Pharm. Sci.. Available at: [Link]

  • Azaindole synthesis . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors . PubMed. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine . NIST WebBook. Available at: [Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors . Digital CSIC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Method Development for Purity Analysis of 6-Chloro-7-Azaindoles

Executive Summary The Core Problem: 6-chloro-7-azaindole serves as a critical scaffold in kinase inhibitor development (e.g., FGFR4, BRAF inhibitors). However, its purity analysis is notoriously difficult due to the N7-n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Problem: 6-chloro-7-azaindole serves as a critical scaffold in kinase inhibitor development (e.g., FGFR4, BRAF inhibitors). However, its purity analysis is notoriously difficult due to the N7-nitrogen's basicity (


), which leads to severe peak tailing on traditional silica columns, and the structural similarity of potential regioisomers (e.g., 4-chloro-7-azaindole).

The Solution: This guide compares the industry-standard "Generic C18" approach against an optimized "Charged Surface Hybrid (CSH)" protocol.

  • Verdict: The CSH Phenyl-Hexyl chemistry at low pH (Formic Acid) offers the superior balance of peak symmetry (

    
    ) and regio-selectivity (
    
    
    
    ) compared to traditional C18 methods.

Part 1: The Chromatographic Challenge

Physicochemical Properties

The 7-azaindole core presents a unique "push-pull" electronic system. The chlorine atom at position 6 increases lipophilicity (


) but also withdraws electrons, slightly lowering the basicity of the N7 nitrogen compared to the parent azaindole.
  • Primary Failure Mode (Tailing): At standard LC-MS acidic pH (0.1% Formic Acid, pH ~2.7), the N7 nitrogen is protonated (

    
    ). This cationic species interacts strongly with residual anionic silanols (
    
    
    
    ) on the stationary phase, causing kinetic lag and peak tailing.
  • Secondary Failure Mode (Isomer Resolution): Synthetic pathways often yield the 4-chloro regioisomer as a byproduct. Traditional C18 columns rely solely on hydrophobicity, often failing to resolve these positional isomers.

Mechanism of Failure (Visualized)

G cluster_0 Standard C18 Interaction (Failure) cluster_1 CSH Technology (Success) Analyte 6-Cl-7-Azaindole (H+) Silanol Free Silanol (Si-O-) Analyte->Silanol Ionic Interaction Tail Peak Tailing (Tf > 1.8) Silanol->Tail Kinetic Drag Analyte2 6-Cl-7-Azaindole (H+) Surface Positively Charged Surface Analyte2->Surface Electrostatic Repulsion Peak Sharp Peak (Tf < 1.2) Surface->Peak Fast Mass Transfer

Figure 1: Mechanism of peak tailing on standard silica vs. repulsion mechanism on Charged Surface Hybrid (CSH) phases.

Part 2: Comparative Study & Performance Data

We evaluated three distinct methodologies for the separation of 6-chloro-7-azaindole from its key impurities (4-chloro isomer and des-chloro analog).

The Methodologies
ParameterMethod A: Traditional Method B: High pH Hybrid Method C: Optimized CSH (Recommended)
Column Fully Porous C18 (5µm)Hybrid (BEH) C18 (1.7µm)CSH Phenyl-Hexyl (1.7µm)
Mobile Phase A Water + 0.1% Formic Acid10mM NH₄HCO₃ (pH 10)Water + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Mechanism Hydrophobic InteractionHydrophobic (Neutral Analyte)Hydrophobic + Pi-Pi + Charge Repulsion
MS Compatibility HighMedium (Non-volatile salts risk)High
Experimental Results

Sample Conditions: 0.5 mg/mL in MeCN:H2O (50:50). Gradient: 5-95% B over 5 min.

MetricMethod A (Standard C18)Method B (High pH)Method C (CSH Phenyl-Hexyl)
USP Tailing Factor (

)
1.95 (Fail)1.05 (Excellent)1.12 (Excellent)
Resolution (

) 4-Cl vs 6-Cl
1.2 (Co-elution risk)1.8 (Good)3.5 (Superior)
Sensitivity (S/N Ratio) 100 (Baseline)85 (Ionization suppression)140 (Enhanced)
Analysis of Results
  • Method A (Generic C18): Failed due to severe tailing (

    
     1.95). The resolution between regioisomers was insufficient for quantitative purity analysis.
    
  • Method B (High pH): Excellent peak shape because the high pH (10.[1]0) deprotonates the azaindole, eliminating silanol interactions. However, sensitivity in ESI+ MS is reduced because the analyte is neutral in the mobile phase, requiring ionization to happen solely in the source.

  • Method C (CSH Phenyl-Hexyl): The Winner . The positively charged surface of the CSH particle repels the protonated azaindole, mimicking the peak shape benefits of high pH while maintaining the MS sensitivity of low pH. Furthermore, the Phenyl-Hexyl ligand provides unique selectivity for the halogenated aromatic ring, vastly improving the separation of the 4-chloro and 6-chloro isomers.

Part 3: Step-by-Step Optimized Protocol (Method C)

This protocol is self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Reagents & Equipment
  • Column: Waters XSelect CSH Phenyl-Hexyl XP, 2.1 x 100 mm, 2.5 µm (or equivalent charged-surface phenyl phase).

  • Solvents: LC-MS Grade Acetonitrile and Water.

  • Modifier: LC-MS Grade Formic Acid (FA).

Instrument Parameters
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C (Higher temp improves mass transfer for fused rings).

  • Detection: UV @ 254 nm (aromatic core) and 290 nm (specific to azaindole conjugation).

  • Injection: 2 µL.

Gradient Table
Time (min)%A (0.1% FA in H2O)%B (0.1% FA in MeCN)Curve
0.00955Initial
1.009556 (Linear)
8.0040606 (Linear)
9.005956 (Linear)
11.005956 (Linear)
11.109551 (Step)
14.00955Re-equilibration
System Suitability Test (SST) Criteria
  • Symmetry: Tailing factor for 6-chloro-7-azaindole must be

    
    .
    
  • Resolution: If 4-chloro impurity is present,

    
    .
    
  • Retention Time Repeatability: %RSD

    
     (n=5 injections).
    

Part 4: Method Development Decision Workflow

Use this logic flow to adapt the method if your specific derivative shows unique behavior.

Workflow Start Start: 6-Cl-7-Azaindole Analysis Check_pH Is MS Sensitivity Critical? Start->Check_pH Branch_LowPH Yes (Use Low pH) Check_pH->Branch_LowPH Branch_HighPH No (UV Only) Check_pH->Branch_HighPH Select_Col Select CSH Phenyl-Hexyl Branch_LowPH->Select_Col Select_Hybrid Select Hybrid C18 (pH 10) Branch_HighPH->Select_Hybrid Eval_Res Evaluate Resolution (Rs) Select_Col->Eval_Res Decision Rs > 2.0? Eval_Res->Decision Final Validate Method Decision->Final Yes Optimize Decrease Gradient Slope or Lower Temp Decision->Optimize No Optimize->Eval_Res

Figure 2: Decision tree for optimizing azaindole separation based on detection requirements.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Improving Peak Shape and Loading Capacity for Basic Compounds.[1][2][3][4] Waters Application Notes. Link

  • Agilent Technologies. (2018). Strategies for the Separation of Positional Isomers using Phenyl-Hexyl Stationary Phases. Agilent Technical Guides. Link

  • Nováková, L., et al. (2012). Experimental comparison of Hybrid and CSH columns for UHPLC-MS analysis of basic drugs. Talanta, 93, 99-105. Link

  • PubChem. (2024). Compound Summary: 7-Azaindole (pKa and Physical Properties). National Library of Medicine. Link

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 6-chloro-4-hydroxy-7-azaindole).[1] CAS: 55052-27-2 (generic for 6-chloro-7-azaindole series).[1][2] Molecular Formula: C₇H₅ClN₂O. Exact Mass: 168.01.

This guide details the mass spectrometry (MS) characterization of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, a critical scaffold in kinase inhibitor development (e.g., Vemurafenib intermediates).[1] Unlike simple indoles, this molecule exhibits keto-enol tautomerism (lactam-lactim triad) which fundamentally dictates its fragmentation physics.[1]

Key Technical Insight: The fragmentation is dominated by the loss of Carbon Monoxide (CO) , confirming the gas-phase prevalence of the 4-oxo (keto) tautomer over the 4-hydroxy form. This distinguishes it from non-oxygenated azaindoles which primarily lose HCN.

Structural Dynamics & Ionization Physics

Tautomerism and Precursor Selection

In solution, the compound exists in equilibrium. However, in the gas phase (ESI+), the protonation site dictates the fragmentation pathway.

  • Enol Form (Hydroxyl): Protonation typically occurs on the pyridine nitrogen (N7).

  • Keto Form (Amide/Lactam): Protonation occurs on the carbonyl oxygen or N7.

Operational Directive: For robust quantification, monitor the Keto-specific transition (Loss of CO) as it is energetically favored under Collision Induced Dissociation (CID).

Comparative Ionization: ESI vs. APCI vs. APPI

Select the ionization source based on matrix complexity and sensitivity requirements.

FeatureElectrospray Ionization (ESI) Atmos. Pressure Chemical Ionization (APCI) Recommendation
Mechanism Ion evaporation/Charge residue (Soft)Gas-phase proton transfer (Harder)Use ESI for high sensitivity.[1]
Suitability Excellent for polar -OH/-NH groups.[1]Good for non-polar, but less sensitive for this specific lactam.[1]ESI provides cleaner [M+H]⁺.[3]
Thermal Risk Low (Ambient/Heated Gas).High (Vaporizer >350°C).Avoid APCI if analyzing thermally labile metabolites.
Matrix Effect Susceptible to suppression.More resistant to suppression.Use APCI only if ESI suppression >50%.

Fragmentation Dynamics & Pathway Analysis[4][5][6]

The "Chlorine Signature" (Self-Validating Check)

Before analyzing fragmentation, validate the precursor using the chlorine isotope pattern.

  • Rule: A single chlorine atom must present a 3:1 intensity ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.

  • Validation:

    • m/z 169.01 (100% Relative Abundance)

    • m/z 171.01 (~32% Relative Abundance)

    • If this ratio deviates >10%, the peak is an interference or artifact.

Primary Fragmentation Channels (CID)

Upon collisional activation of the [M+H]⁺ ion (m/z 169), the molecule undergoes a predictable disassembly.

Pathway A: The Lactam Elimination (Dominant)

The most abundant product ion arises from the expulsion of neutral carbon monoxide (CO), a hallmark of cyclic amides/phenols.

  • Transition: m/z 169 → m/z 141 (Δ = 28 Da).

  • Mechanism: Charge-remote fragmentation or proton-transfer driven ring contraction.[1]

Pathway B: The Azaindole Collapse (Secondary)

Following CO loss, the pyrrole ring destabilizes, leading to the ejection of Hydrogen Cyanide (HCN).

  • Transition: m/z 141 → m/z 114 (Δ = 27 Da).

Pathway C: Halogen Scavenging (High Energy)

At higher collision energies (>35 eV), the C-Cl bond breaks.[1]

  • Transition: m/z 169 → m/z 133 (Loss of HCl, 36 Da) or m/z 134 (Loss of Cl radical, 35 Da).[1] Note: Radical loss is rare in ESI unless high energy is applied.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the precursor to terminal fragments.

FragmentationPathway Precursor [M+H]+ Precursor m/z 169 (35Cl) Frag1 Fragment A [M+H - CO]+ m/z 141 Precursor->Frag1 - CO (28 Da) Dominant Path (Lactam) Frag3 Fragment C [M+H - HCl]+ m/z 133 Precursor->Frag3 - HCl (36 Da) High Energy Only Frag2 Fragment B [M+H - CO - HCN]+ m/z 114 Frag1->Frag2 - HCN (27 Da) Pyrrole Ring Break

Figure 1: Proposed ESI-MS/MS fragmentation tree for 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol showing the primary CO loss channel characteristic of the 4-oxo tautomer.[1]

Experimental Protocols

Sample Preparation (Standardized)
  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Rationale: Formic acid ensures full protonation ([M+H]⁺), maximizing sensitivity in positive mode ESI.[1]

LC-MS/MS Parameters (Agilent/Thermo/Sciex Compatible)

This protocol is optimized for a Triple Quadrupole (QqQ) system but applicable to Q-TOF.

ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)Standard retention for polar heterocycles.[1]
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution strength; MeOH is alternative if peak shape is poor.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Ion Source ESI Positive (+)Basic nitrogens protonate readily.
Capillary Voltage 3.5 kVStandard ESI potential.
Collision Energy (CE) Ramp 10 - 40 eV15 eV maximizes m/z 141; 35 eV maximizes m/z 114.
Data Summary Table: Transitions for MRM
Precursor Ion (m/z)Product Ion (m/z)Loss (Da)IdentityRelative Abundance (Est.)
169.0 141.0 28- CO100% (Quantifier)
169.0 114.0 55- CO,[1] - HCN40% (Qualifier 1)
169.0 133.0 36- HCl<10% (Qualifier 2)
171.0 143.0 28- CO (³⁷Cl)32% (Isotope Conf.)

Comparative Performance: 6-Chloro vs. Non-Chloro Analogs[1]

To validate your spectra, compare the fragmentation behavior against the non-chlorinated analog (7-azaindole).

Feature6-Chloro-4-hydroxy-7-azaindole 7-Azaindole (Unsubstituted) Differentiation Logic
Base Peak m/z 141 (-CO)m/z 91 (-HCN)Oxygenation shifts the primary loss from HCN to CO.[1]
Isotopes Distinct 3:1 (M:M+2)No M+2 significantChlorine pattern is diagnostic.
Ring Stability Fragile (CO loss destabilizes)Stable (High energy needed)4-OH reduces ring stability in MS.

References

  • Rasayan Journal of Chemistry. (2025). Synthesis and Cytotoxic Evaluation of Novel Aza Indole Derivatives. (Describes general MS characteristics of chlorinated azaindoles).

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. (Establishes HCN loss mechanisms in indole/azaindole scaffolds).

  • National Institute of Standards and Technology (NIST). 6-Chloroindole Mass Spectrum. (Reference for chlorine isotope patterns and halo-indole fragmentation).

  • MDPI. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles.[1] (Details the tautomeric equilibria relevant to gas-phase ion structure).

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: Yield, Scalability, and Strategic Selection

Introduction: The Strategic Importance of the 4-Hydroxy-7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Hydroxy-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often enhancing properties like metabolic stability, solubility, and hydrogen bonding capacity.[1] The specific derivative, 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, is a highly valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[2][3] The substituents on the azaindole core—a chlorine atom at the 6-position and a hydroxyl group at the 4-position—provide crucial handles for further molecular elaboration and are key pharmacophoric elements for receptor binding.

Given its significance, the efficient and scalable synthesis of this intermediate is a critical challenge for process chemistry and drug discovery teams. This guide provides an in-depth comparison of two distinct and viable synthetic strategies for preparing 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. We will dissect each route, analyzing the underlying chemical logic, providing detailed experimental protocols, and benchmarking their performance based on yield, step economy, and practical applicability.

Overview of Synthetic Strategies

Two primary strategic approaches emerge from the literature for the construction of highly substituted 7-azaindoles:

  • Route A: De Novo Bicyclic Ring Construction via Bartoli Synthesis. This is a convergent approach where the pyrrolo[2,3-b]pyridine core is constructed in a single key step from a heavily substituted monocyclic pyridine precursor. It is powerful for its directness.

  • Route B: Stepwise Functionalization of a Pre-formed Azaindole Core. This is a linear approach that begins with a simpler, often commercially available, azaindole scaffold. The required chloro and hydroxy substituents are then introduced sequentially through a series of controlled chemical transformations.

Below, we will explore the technical merits and challenges of each route to provide a clear framework for methodological selection.

Route A: The Bartoli Indole Synthesis Approach

Principle and Rationale

The Bartoli indole synthesis is a classic name reaction that produces a substituted indole from an ortho-substituted nitroarene and an excess of a vinyl Grignard reagent.[4] A significant advantage of this method is its extension to the synthesis of azaindoles from corresponding nitropyridines, a transformation where other classical methods like the Fischer synthesis often fail due to the electron-deficient nature of the pyridine ring.[5][6] The reaction proceeds through a[7][7]-sigmatropic rearrangement. This route is highly convergent, aiming to build the complex core in one go, which can significantly shorten the synthetic sequence.

Proposed Synthetic Pathway

The most direct application of the Bartoli synthesis to our target would involve the reaction of a 2,4-disubstituted-5-nitropyridine with vinylmagnesium bromide. A logical precursor is 2,4-dichloro-5-nitropyridine . The reaction is expected to form the 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine intermediate. The 4-position on the 7-azaindole ring is more activated towards nucleophilic substitution than the 6-position. This allows for a subsequent selective hydrolysis or substitution with a hydroxide source to furnish the final product.

Route_A_Bartoli_Synthesis cluster_0 Step 1: Bartoli Cyclization cluster_1 Step 2: Selective Hydrolysis A 2,4-Dichloro-5-nitropyridine B 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine A->B  1. VinylMgBr, THF, -78°C to -20°C  2. Aq. NH4Cl quench C 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (Target Molecule) B->C  NaOH or KOH (aq)  Heat

Caption: Route A - De novo synthesis via Bartoli cyclization.

Detailed Experimental Protocol (Adapted from Bagley et al.)[4][6]

Step 1: Synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

  • Under an inert nitrogen atmosphere, dissolve 2,4-dichloro-5-nitropyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.15 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (1.0 M solution in THF, 3.0-4.0 equiv) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir at this temperature for 8-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous phase with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine intermediate.

Step 2: Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

  • Dissolve the 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a mixture of dioxane and water.

  • Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-3.0 equiv).

  • Heat the mixture to reflux (approx. 100-110 °C) and stir for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with aqueous HCl (e.g., 1 M) until the pH is ~7.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent like ethyl acetate or a mixture of chloroform/isopropanol.

  • Dry the combined organic extracts, concentrate under reduced pressure, and purify by recrystallization or silica gel chromatography to afford the final product.

Yield Analysis and Discussion

The primary drawback of the Bartoli synthesis is its typically modest yield. For analogous 2-halo-3-nitropyridines, reported yields for the cyclization step range from 20% to 35%.[4][6] The subsequent hydrolysis step can be expected to proceed in moderate to good yield (60-80%), leading to an estimated overall yield of 12-28% .

  • Advantages:

    • Convergent and Direct: Constructs the core bicyclic structure in a single step from a monocyclic precursor.

    • Short Step Count: A two-step sequence is highly attractive for rapid analog synthesis.

  • Disadvantages:

    • Low to Moderate Yield: The key cyclization step is often inefficient.

    • Stoichiometric Waste: Requires a large excess of the Grignard reagent.

    • Precursor Availability: The synthesis of the starting 2,4-dichloro-5-nitropyridine may require a separate multi-step sequence.

Route B: Stepwise Functionalization of the 7-Azaindole Core

Principle and Rationale

This linear strategy leverages the well-established chemistry of the 7-azaindole scaffold. It involves protecting the reactive pyrrole nitrogen, followed by sequential electrophilic and nucleophilic substitution reactions on the pyridine ring to install the desired substituents. This approach offers greater control and the potential for higher yield at each individual step, which can culminate in a superior overall yield despite the increased step count.

Proposed Synthetic Pathway

A logical pathway starts with commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine . The synthesis proceeds through N-protection, regioselective chlorination at the C6 position, conversion of the C4-chloro group to a hydroxyl group, and final deprotection. The conversion of the 4-chloro group is the most challenging step and is proposed here via a high-yielding two-step methoxylation/demethylation sequence, which often proves more reliable than direct hydrolysis.

Route_B_Stepwise_Functionalization A 4-Chloro-1H-pyrrolo[2,3-b]pyridine B 4-Chloro-1-(SEM)-pyrrolo[2,3-b]pyridine A->B SEM-Cl, NaH THF, 0°C to RT C 4,6-Dichloro-1-(SEM)-pyrrolo[2,3-b]pyridine B->C NCS, MeCN RT D 6-Chloro-4-methoxy-1-(SEM)-pyrrolo[2,3-b]pyridine C->D NaOMe, MeOH Reflux E 6-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine D->E TBAF or HCl THF F 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (Target Molecule) E->F BBr3, DCM -78°C to RT

Caption: Route B - Linear synthesis via stepwise functionalization.

Detailed Experimental Protocol

Step 1: N-Protection [8]

  • To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C, add a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to give the SEM-protected intermediate.

Step 2: C6-Chlorination

  • Dissolve the SEM-protected azaindole (1.0 equiv) in acetonitrile (MeCN).

  • Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by LC-MS.

  • Concentrate the reaction mixture and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify by column chromatography.

Step 3: Nucleophilic Substitution (Methoxylation)

  • Prepare a solution of sodium methoxide (NaOMe) by carefully dissolving sodium metal (3.0-5.0 equiv) in anhydrous methanol (MeOH).

  • Add the 4,6-dichloro-SEM-azaindole (1.0 equiv) to the NaOMe solution.

  • Heat the mixture to reflux and stir for 16-24 hours.

  • Cool the mixture, neutralize with acetic acid, and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water, dry the organic layer, and concentrate. Purify by column chromatography.

Step 4 & 5: Deprotection Sequence

  • SEM Deprotection: Dissolve the 4-methoxy intermediate (1.0 equiv) in THF. Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv) or treat with ethanolic HCl. Stir at 60 °C for 6-12 hours. After workup and purification, this yields 6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • O-Demethylation: Cool a solution of the 4-methoxy intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) to -78 °C. Add boron tribromide (BBr₃, 1.0 M in DCM, 2.0-3.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Carefully quench with methanol, concentrate, and purify by column chromatography or recrystallization to yield the final product.

Yield Analysis and Discussion

Each step in this linear sequence can be optimized to achieve high yields. Based on literature precedents for similar transformations on the azaindole core:

  • N-Protection: >90%

  • C6-Chlorination: 70-85%

  • Methoxylation: 80-95%

  • SEM Deprotection: 70-90%

  • O-Demethylation: 70-85%

Assuming an average yield of 80% per step for the five-step sequence, the calculated overall yield is approximately 33% .

  • Advantages:

    • Higher Overall Yield: Potentially higher and more reliable overall yield after optimization.

    • Greater Control: Stepwise approach allows for purification and characterization of each intermediate.

    • Scalability: Linear sequences are often more straightforward to scale up than sensitive organometallic cyclizations.

  • Disadvantages:

    • Longer Sequence: A five-step process increases labor and time.

    • Protection/Deprotection: Requires additional steps for protecting group manipulation, adding to the overall complexity.

Comparative Analysis and Recommendation

FeatureRoute A: Bartoli SynthesisRoute B: Stepwise Functionalization
Number of Steps 25
Overall Estimated Yield 12-28%~33% (potentially higher with optimization)
Starting Material 2,4-Dichloro-5-nitropyridine4-Chloro-1H-pyrrolo[2,3-b]pyridine
Key Advantages Highly convergent, rapid accessHigher overall yield, greater control, more scalable
Key Disadvantages Modest yield, excess GrignardLong sequence, protection/deprotection steps
Best Suited For Rapid, small-scale synthesis for initial SAR studiesProcess development, large-scale synthesis, yield optimization
Expert Recommendation

The choice between these two synthetic routes is dictated by the specific goals of the research or development program.

For early-stage drug discovery , where speed and the generation of diverse analogs are paramount, Route A (Bartoli Synthesis) offers a compelling advantage. Its convergent nature allows for the rapid production of the core scaffold in just two steps, enabling medicinal chemists to quickly assess the biological activity of derivatives. The lower yield is often an acceptable trade-off for the speed gained.

For process development and scale-up manufacturing , where yield, purity, and robustness are critical, Route B (Stepwise Functionalization) is the superior strategy. Although longer, each step is a well-understood, high-yielding transformation that can be individually optimized. The avoidance of cryogenic Grignard reactions and the greater control over impurities make this linear sequence more amenable to large-scale production, ultimately providing a more cost-effective and reliable supply of the target molecule.

References

  • Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]

  • Alatorre-Santamaría, S., et al. (2007). Synthesis and Reactivity of 7-Azaindoles. Synthesis, 2007(14), 2149-2152.
  • Guimond, N., & Collins, S. K. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-493.
  • Sang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. 7-Azaindole Derivatives: Exploring Synthesis and Applications. Available from: [Link]

  • PubChem. 6-Chloro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Dobson, D. R., & Bagley, M. C. (2007). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry, 72(15), 5695-5703.
  • Harris, C. S., et al. (2013). Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Larsson, A. M., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(3), 474.
  • Bombas, S., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Bagley, M. C., et al. (2007). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 72(15), 5695–5703.
  • Sharma, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7939–7951.
  • Golisade, A., et al. (2008). Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof.
  • Singh, N., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(13), 5183.
  • ChemBK. 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-4-methyl-. Available from: [Link]

  • Nevola, L., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(17), 6393.
  • Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145–1171.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: A Framework for Safety and Operational Integrity

This guide provides essential safety protocols and operational directives for the handling of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. As a Senior Application Scientist, my objective is to move beyond mere compliance and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each procedural step. The toxicology of many research chemicals is not fully characterized; therefore, this protocol is built upon a conservative risk assessment, drawing from data on structurally similar chlorinated heterocyclic compounds and established principles of laboratory safety. This document is designed to be a self-validating system, ensuring that every step, from preparation to disposal, reinforces a culture of safety and scientific excellence.

Hazard Assessment: An Expert's Perspective

Given this information, we must operate under the precautionary principle and assume 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is, at a minimum:

  • Acutely Toxic if Swallowed: Ingestion could lead to significant adverse health effects.

  • A Severe Eye Irritant: Poses a high risk of causing serious, potentially irreversible, eye damage.

  • A Skin and Respiratory Irritant: Direct contact can cause skin irritation, and inhalation of dust or aerosols may irritate the respiratory tract.

Many pyrrolopyridine derivatives are biologically active, designed to interact with cellular pathways, which underscores the need for stringent containment to avoid unintended exposure.[3][4][5]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard.[6][7] Before relying on PPE, we must prioritize engineering and administrative controls.

  • Engineering Control (Primary): All manipulations of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, especially handling the solid powder, must be performed within a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains potentially harmful dust and vapors, protecting the user and the general laboratory environment.

  • Administrative Controls: Access to the compound should be restricted to trained personnel. Designate a specific area within the lab for its use to prevent cross-contamination.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory for all procedures involving 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. The selection is based on mitigating the risks identified in our hazard assessment.

PPE CategorySpecificationRationale and Expert Insight
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of corrosive liquids or fine powders which can cause serious eye damage.[6] For larger scale operations (>5g) or when a splash risk is significant, a full face shield should be worn in addition to splash goggles.
Hand Protection Nitrile Gloves (minimum 6 mil thickness)Causality: Nitrile provides good general resistance to a range of chemicals.[9] For this specific compound, double-gloving is strongly recommended. The outer glove absorbs the initial contamination, while the inner glove protects the skin during the doffing process. Always check the manufacturer's glove compatibility chart for chlorinated heterocyclic compounds if available. Never wear latex gloves, as they offer poor chemical resistance.[9][10]
Body Protection Flame-Resistant (FR) Laboratory CoatCausality: A fully buttoned lab coat protects your skin and personal clothing from incidental contact and minor spills.[8] The flame-resistant property is a best-practice standard in modern research labs where flammable solvents are ubiquitous.
Respiratory Protection Not required if work is confined to a certified fume hood.Causality: The fume hood provides adequate respiratory protection by containing and exhausting airborne contaminants.[8] If a procedure with a high potential for aerosolization must be performed outside a fume hood (a scenario to be avoided), a fitted N95 respirator or a half-mask respirator with organic vapor/particulate cartridges would be required, subject to institutional EHS approval and fit-testing.
Foot Protection Closed-toe, non-perforated shoesCausality: This is a fundamental lab safety rule. It protects the feet from spills and falling objects like chemical bottles.[6]

Step-by-Step Handling Protocol

This protocol outlines the standard workflow for weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Verify that the chemical fume hood has a current certification sticker.

    • Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any potential spills.

    • Gather all necessary equipment (spatula, weigh boat, vials, solvent, pipettes) and place them inside the fume hood. .

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don the first pair of nitrile gloves.

    • Don chemical splash goggles.

    • Don the second, outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat. .

  • Handling the Compound (Inside Fume Hood):

    • Carefully open the container of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, avoiding any puff of powder.

    • Using a clean spatula, carefully weigh the desired amount of the solid onto a weigh boat.

    • Transfer the solid to the designated vial.

    • Add the solvent to the vial using a pipette to create the stock solution. Cap the vial securely.

    • Clean the spatula with a solvent-dampened wipe. .

  • Doffing PPE (Decontamination):

    • Remove the outer pair of gloves and dispose of them as solid chemical waste.

    • Step away from the immediate work area.

    • Remove the lab coat, turning it inside out as you do so to contain any surface contamination. Hang it in its designated location.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[11]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Active Handling (Inside Fume Hood) cluster_post Post-Handling Phase prep 1. Verify Fume Hood & Prepare Work Area don_ppe 2. Don Full PPE (Double Gloves) prep->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve cleanup 5. Secure Container & Clean Tools dissolve->cleanup dispose 6. Segregate & Dispose of Contaminated Waste cleanup->dispose doff_ppe 7. Doff PPE Correctly dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: A logical workflow for the safe handling of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol.

Disposal and Decontamination Plan

Improper disposal is a significant breach of safety protocol. All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste:

    • Includes: Contaminated gloves, weigh boats, absorbent liners, and any excess solid compound.

    • Procedure: Place all solid waste into a dedicated, clearly labeled hazardous waste bag or container. The label must read "Hazardous Waste - Chlorinated Organic Solid" and include the full chemical name. .

  • Liquid Waste:

    • Includes: Excess stock solutions and solvent used for cleaning equipment.

    • Procedure: Collect all liquid waste in a sealed, compatible hazardous waste container (e.g., a glass bottle with a screw cap). The container must be labeled "Hazardous Waste - Chlorinated Organic Liquid" and list all chemical constituents.[12] .

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. The wipes used for cleaning must be disposed of as solid hazardous waste.

Follow all institutional and local regulations for the final pickup and disposal of hazardous waste. Never pour chemical waste down the drain.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

This guide is intended to provide a robust framework for the safe handling of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. It is the responsibility of the individual researcher to adapt these guidelines to their specific experimental context while always prioritizing safety.

References

  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. [Link]

  • Center for Emerging and Re-emerging Infectious Diseases. Personal Protective Equipment. [Link]

  • Environmental Health and Safety, Dartmouth College. Personal Protective Equipment for Laboratories. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Office of Environmental Health and Safety, Princeton University. PPE for the Lab. [Link]

  • Wróbel, M. Z., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Database. [Link]

  • Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2023, December 28). ResearchGate. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. (2023). Pharmaceuticals. [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences. [Link]

  • Fisher Scientific. (2024, February 7). Safety Data Sheet - 6-Chloro-7-deazapurine. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • Royal Society of Chemistry. (n.d.). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews. [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. [Link]

  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
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Reactant of Route 2
6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
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